molecular formula C18H16N2O B5423072 (E)-1-(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)-3-PHENYL-2-PROPEN-1-ONE

(E)-1-(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)-3-PHENYL-2-PROPEN-1-ONE

Cat. No.: B5423072
M. Wt: 276.3 g/mol
InChI Key: UTNQALXYULKBRJ-CMDGGOBGSA-N
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Description

(E)-1-(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)-3-PHENYL-2-PROPEN-1-ONE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole ring substituted with dimethyl groups and a phenylpropenone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)-3-PHENYL-2-PROPEN-1-ONE typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Substitution with Dimethyl Groups: The benzimidazole core is then alkylated with dimethyl groups using methylating agents such as methyl iodide in the presence of a base.

    Coupling with Phenylpropenone: The final step involves the coupling of the dimethyl-substituted benzimidazole with phenylpropenone through a condensation reaction, often catalyzed by a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)-3-PHENYL-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the propenone moiety to a saturated ketone or alcohol.

    Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce saturated analogs.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Potential therapeutic agent due to its bioactive properties.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of (E)-1-(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)-3-PHENYL-2-PROPEN-1-ONE would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with enzymes, receptors, or other proteins, thereby modulating biochemical pathways. The phenylpropenone moiety may also contribute to its activity

Properties

IUPAC Name

(E)-1-(5,6-dimethylbenzimidazol-1-yl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-13-10-16-17(11-14(13)2)20(12-19-16)18(21)9-8-15-6-4-3-5-7-15/h3-12H,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNQALXYULKBRJ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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